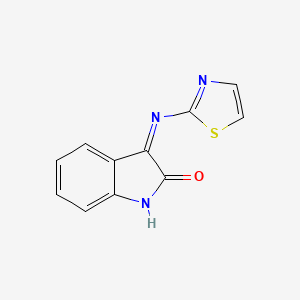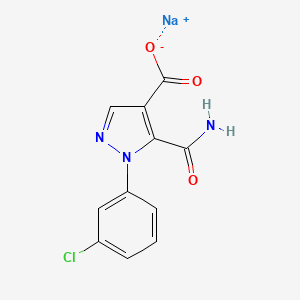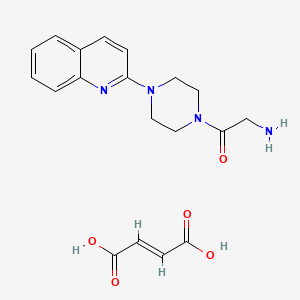
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate: is a chemical compound known for its unique structure and potential applications in various fields It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable quinoline derivative to form 1-glycyl-4-(2-quinolyl)piperazine.
Addition of Maleic Acid: The resulting compound is then reacted with maleic acid to form the maleate salt. This step is crucial for enhancing the solubility and stability of the compound.
The reaction conditions for these steps generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Purification Steps: After synthesis, the compound undergoes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield piperazine derivatives with altered functional groups.
科学的研究の応用
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in the body, leading to a cascade of biochemical events.
Inhibit Enzymes: Inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine share structural similarities.
Quinolyl Compounds: Compounds like quinoline and its derivatives have similar quinolyl groups.
Uniqueness
Piperazine, 1-glycyl-4-(2-quinolyl)-, maleate is unique due to its specific combination of piperazine, glycyl, and quinolyl groups, along with the maleate salt form
特性
CAS番号 |
101153-50-8 |
|---|---|
分子式 |
C19H22N4O5 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
UGNMLLNSEKMLBO-WLHGVMLRSA-N |
異性体SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


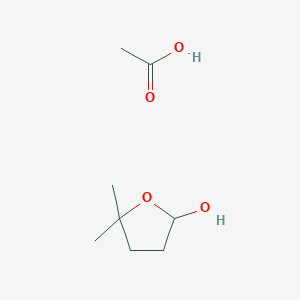
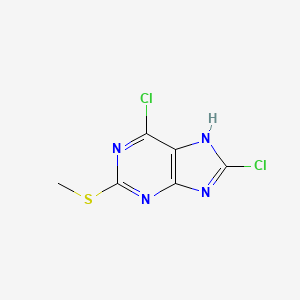
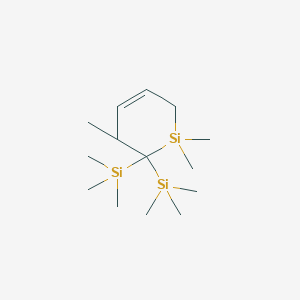
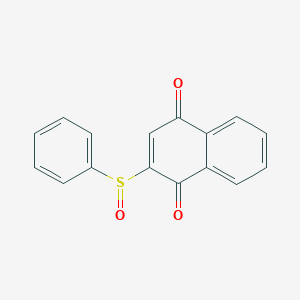
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

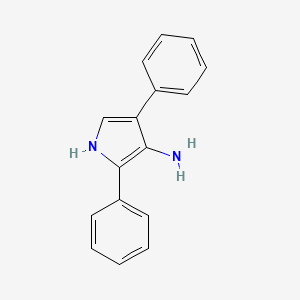

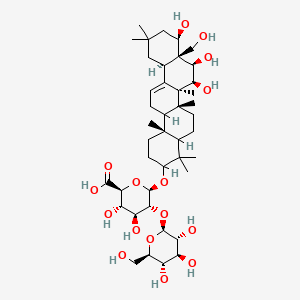
methyl}(trimethyl)silane](/img/structure/B14330977.png)
